Vinyltriethoxysilane

Description

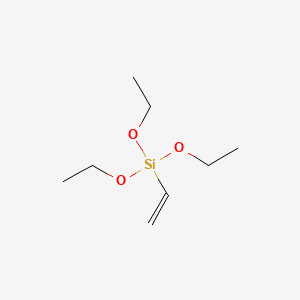

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethenyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDBOZPQNFPOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29434-25-1 | |

| Record name | Silane, ethenyltriethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29434-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044463 | |

| Record name | Ethenyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS] | |

| Record name | Silane, ethenyltriethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.28 [mmHg] | |

| Record name | Vinyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-08-0 | |

| Record name | Vinyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenyltriethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1TKX755V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyltriethoxysilane: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriethoxysilane (VTES) is a bifunctional organosilicon compound widely utilized across various scientific and industrial sectors. Its unique molecular structure, featuring a reactive vinyl group and hydrolyzable ethoxy groups, allows it to act as a crucial intermediary for bonding organic polymers to inorganic substrates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role as a coupling agent. Detailed reaction mechanisms and experimental protocols are presented to facilitate its practical application in research and development.

Chemical Structure and Identification

This compound is systematically named ethenyl(triethoxy)silane. Its structure consists of a central silicon atom bonded to a vinyl group (-CH=CH₂) and three ethoxy groups (-OCH₂CH₃).

DOT Script for Chemical Structure of this compound:

| Identifier | Value |

| IUPAC Name | Ethenyl(triethoxy)silane |

| CAS Number | 78-08-0 |

| Molecular Formula | C₈H₁₈O₃Si |

| Molecular Weight | 190.31 g/mol |

| InChI Key | FWDBOZPQNFPOLF-UHFFFAOYSA-N |

| SMILES | CCO--INVALID-LINK--(OCC)OCC |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 160-161 °C | [2] |

| Melting Point | < 0 °C | [3] |

| Density | 0.903 g/cm³ at 25 °C | [2][4] |

| Refractive Index | 1.397 - 1.399 at 20 °C | [3][5] |

| Flash Point | 34 °C | [3][4] |

| Vapor Pressure | 7 hPa at 20 °C | [3] |

| Solubility | Decomposes in water; miscible with organic solvents | [3][5] |

Chemical Reactivity: Hydrolysis and Condensation

The utility of this compound as a coupling agent stems from the reactivity of its ethoxysilyl groups. These groups undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). Subsequently, these silanol groups can condense with each other to form stable siloxane bonds (Si-O-Si) or with hydroxyl groups on the surface of inorganic substrates. This process can be catalyzed by either acids or bases.

DOT Script for Hydrolysis and Condensation of this compound:

Application as a Coupling Agent

This compound is extensively used as a coupling agent to improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices (e.g., polyethylene, polypropylene). The dual functionality of the molecule is key to this application. The ethoxy groups hydrolyze and form covalent bonds with the inorganic surface, while the vinyl group can copolymerize or graft onto the organic polymer. This creates a strong and durable interface, enhancing the mechanical properties and moisture resistance of the composite material.

DOT Script for this compound as a Coupling Agent:

Experimental Protocols

Synthesis of this compound

The following protocol is based on the reaction of vinyltrichlorosilane with ethanol.

Materials:

-

Vinyltrichlorosilane

-

Anhydrous Ethanol

-

Magnesium Ethylate (for neutralization)

Procedure:

-

In a reaction vessel equipped for distillation, add vinyltrichlorosilane.

-

Slowly add anhydrous ethanol to the vinyltrichlorosilane in a 3:1 molar ratio. The addition rate should be controlled to maintain the reaction temperature between 10-40 °C under vacuum (550-700 mmHg).

-

During the addition, continuously remove the by-product, hydrochloric acid, using an acid absorption unit.

-

After the addition is complete, collect the distilled this compound.

-

For neutralization, add 3-5% magnesium ethylate to the collected this compound and reflux at 70-90 °C for 3-4 hours, or until the pH is between 7 and 9.

Surface Modification of Silica (B1680970) Nanoparticles

This protocol details the functionalization of silica nanoparticles with this compound.

Materials:

-

Silica Nanoparticles

-

Anhydrous Toluene (B28343) or Ethanol

-

This compound (VTES)

-

Triethylamine (optional catalyst)

Procedure:

-

Disperse the silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask.

-

Add the desired amount of this compound to the nanoparticle suspension.

-

Optionally, add a catalytic amount of triethylamine.

-

Reflux the mixture with stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen).

-

Cool the reaction mixture to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with fresh solvent to remove unreacted silane (B1218182).

-

Dry the modified nanoparticles under vacuum.

Conclusion

This compound is a versatile and indispensable chemical for researchers and professionals in materials science and drug development. Its ability to bridge the organic-inorganic interface through a well-understood hydrolysis and condensation mechanism makes it a powerful tool for enhancing the properties of composite materials. The provided data and protocols serve as a foundational guide for the effective and safe application of this compound in a laboratory setting.

References

Vinyltriethoxysilane CAS number 78-08-0

An In-depth Technical Guide to Vinyltriethoxysilane (CAS 78-08-0)

Introduction

This compound (VTES), with the Chemical Abstracts Service (CAS) number 78-08-0, is a bifunctional organosilicon compound.[1] It possesses a reactive vinyl group and three hydrolyzable ethoxy groups, making it a versatile molecule widely utilized in scientific research and industrial applications.[1][2] This dual functionality allows VTES to act as a bridge between organic and inorganic materials, primarily serving as a coupling agent, adhesion promoter, crosslinking agent, and surface modifier.[2][3][4] Its ability to enhance the bond between polymers and inorganic surfaces like glass, metals, and minerals makes it invaluable in the manufacturing of composites, coatings, and sealants.[2][5] This guide provides a comprehensive technical overview of VTES, including its properties, synthesis, mechanisms of action, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, fruity odor.[6][7] It is soluble in many common organic solvents.[3] The key physical and chemical properties of VTES are summarized in the tables below.

Table 1: General Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 78-08-0 | [1] |

| IUPAC Name | Ethenyl(triethoxy)silane | [1][8] |

| Synonyms | Triethoxyvinylsilane, VTES, (Triethoxysilyl)ethylene | [4][5][7] |

| Molecular Formula | C₈H₁₈O₃Si | [1][6] |

| Molecular Weight | 190.31 g/mol | [1][7] |

| EC Number | 201-081-7 | [9][10] |

| InChI Key | FWDBOZPQNFPOLF-UHFFFAOYSA-N |[1][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless transparent liquid | [5][6] |

| Density | 0.903 g/mL at 25 °C | [1][10] |

| Boiling Point | 160-161 °C | [1][5][11] |

| Melting Point | -92 °C | [8] |

| Flash Point | 34 °C (closed cup) | [10] |

| Vapor Pressure | 2.28 mmHg | [7] |

| Refractive Index | n20/D 1.398 | [10][11] |

| Solubility | Miscible with organic solvents; hydrolyzes in water |[3][11] |

Synthesis of this compound

The industrial production of this compound typically follows two primary pathways. The most common method involves the alcoholysis (esterification) of vinyltrichlorosilane with ethanol (B145695).[12][13] An alternative route is the platinum-catalyzed hydrosilylation reaction between acetylene (B1199291) and an appropriate hydrosilane, such as triethoxysilane.[14]

Caption: Primary synthesis pathways for this compound (VTES).

Mechanism of Action: Hydrolysis and Condensation

The utility of VTES as a coupling agent stems from its dual reactivity. The ethoxy groups attached to the silicon atom are susceptible to hydrolysis in the presence of water, forming reactive silanol (B1196071) (Si-OH) groups and releasing ethanol as a byproduct.[2][6] These silanol groups can then undergo condensation reactions. They can condense with hydroxyl groups on the surface of inorganic substrates (like glass or metal oxides) to form stable covalent Si-O-Substrate bonds.[15][16] Additionally, they can self-condense with other silanol groups to form a durable siloxane (Si-O-Si) network at the interface.[6][15] Simultaneously, the vinyl group of the VTES molecule is available to react—via polymerization or grafting—with an organic polymer matrix.[2][3] This creates a robust covalent bridge between the inorganic and organic phases, enhancing adhesion and improving the overall mechanical and chemical properties of the composite material.[3][16]

Caption: Hydrolysis and condensation mechanism of VTES as a coupling agent.

Key Applications

VTES is a versatile chemical used across numerous fields:

-

Adhesion Promoter: It significantly improves the bonding between organic polymers and inorganic substrates such as glass, metals, and fillers.[2][4][5]

-

Crosslinking Agent: VTES is used to create cross-linked polymers, such as cross-linked polyethylene (B3416737) (PEX), which is used for electrical insulation and pipes.[1][17] The moisture-curable nature of the alkoxysilane groups allows for the formation of stable silicon-oxygen-silicon bonds that cross-link the material.[1]

-

Surface Modifier: It is used to treat surfaces to enhance compatibility with polymers, improve dispersibility of fillers, and impart properties like water repellency.[2][5][18]

-

Polymer Synthesis: VTES can be used as a monomer or co-monomer in the synthesis of polymers to create materials with improved adhesion and moisture-crosslinking capabilities.[1][11][19]

-

Moisture Scavenger: Due to its rapid reaction with water, VTES is employed as a moisture scavenger in sealant and adhesive formulations to prevent premature curing and improve shelf life.[20]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following section outlines key experimental protocols involving VTES.

Surface Modification of Silica (B1680970) Nanoparticles with VTES

This protocol describes the covalent attachment of vinyl groups to the surface of pre-synthesized silica nanoparticles (SNPs), a common step in preparing functionalized materials for applications like drug delivery.[21]

Workflow Diagram:

Caption: Workflow for the surface functionalization of silica nanoparticles using VTES.

Methodology:

-

Dispersion: Disperse a known quantity of pre-synthesized silica nanoparticles in an anhydrous solvent such as toluene or ethanol within a reaction flask.[21]

-

Silane (B1218182) Addition: Add the desired amount of this compound to the nanoparticle suspension. The quantity can be adjusted to control the density of surface functionalization.[21] An optional catalyst, such as triethylamine, can be added to facilitate the reaction.[21]

-

Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) with constant stirring for 12 to 24 hours.[21]

-

Cooling and Collection: Allow the reaction to cool to room temperature. The vinyl-functionalized silica nanoparticles are then collected via centrifugation.[21]

-

Washing: To remove unreacted silane and byproducts, wash the collected nanoparticles thoroughly with fresh toluene or ethanol. This step may be repeated multiple times.[21]

-

Drying: Dry the final product under vacuum to obtain the surface-modified nanoparticles as a powder.[21]

Surface Modification of Polyester (B1180765) Fabrics with VTES for Water Repellency

This protocol details a method to increase the hydrophobicity of polyester fabric surfaces.[18]

Methodology:

-

Emulsion Preparation: Prepare an aqueous emulsion of VTES. In a typical procedure, a calculated amount of VTES (e.g., 10-40% v/v) is added to a 0.1% (w/v) aqueous solution of an emulsifying agent like cetyltrimethylammonium bromide (CTAB).[18]

-

Stirring: Stir the solution vigorously at room temperature for approximately 1 hour to ensure a stable emulsion.[18]

-

Impregnation: Impregnate the polyester fabric with the VTES emulsion using a padder, aiming for a specific wet pick-up percentage (e.g., 95%).[18]

-

Curing: Cure the treated fabric in an oven at 150°C for 15 minutes. During this step, the VTES hydrolyzes and condenses to form a water-repellent siloxane network on the fabric surface.[18]

Safety and Handling

This compound is a flammable liquid and vapor and can cause eye irritation.[9][22] Proper safety precautions are essential during its handling and storage.

Table 3: Safety Information

| Hazard Information | Precautionary Measures | Reference(s) |

|---|---|---|

| GHS Pictograms | Flame, Exclamation Mark | [10][23] |

| Hazard Statements | H226: Flammable liquid and vapour. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][10] |

| Handling | Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge. | [23][24] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials and sources of ignition. | [23][24] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [9][22] |

| First Aid (Skin) | Take off contaminated clothing immediately. Rinse skin with plenty of water. |[23] |

On contact with water or moisture, VTES liberates ethanol, which can have chronic effects on the central nervous system with prolonged exposure.[22]

Conclusion

This compound (CAS 78-08-0) is a highly versatile organosilane that serves as a critical molecular bridge in the field of materials science. Its unique bifunctional nature allows for the effective coupling of inorganic and organic materials, leading to significant improvements in adhesion, durability, and other performance characteristics of composites, coatings, and sealants. The ability to tailor surface properties and create cross-linked polymer networks underscores its importance in both industrial manufacturing and advanced scientific research. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as detailed in this guide, is paramount for its safe and effective application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. polysciences.com [polysciences.com]

- 3. innospk.com [innospk.com]

- 4. This compound Supplier | 78-08-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 78-08-0: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C8H18O3Si | CID 6516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Triethoxyvinylsilane 98+ , deposition grade, Deposition 78-08-0 [sigmaaldrich.com]

- 11. Triethoxyvinylsilane | 78-08-0 [chemicalbook.com]

- 12. medium.com [medium.com]

- 13. CN1107852A - Process of preparing neutral vinyl triethoxyl silane - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. The mechanism of action of vinyltrimethoxysilane-IOTA [siliconematerial.net]

- 16. This compound | [gelest.com]

- 17. China Quality this compound (VTES) Suppliers, Manufacturers, Factory - Made in China - SILIM [silimtec.com]

- 18. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 19. This compound CAS No. 78-08-0 [lanyachem.com]

- 20. This compound, cas:78-08-0, VTEO Hengda Chemical [hengdasilane.com]

- 21. benchchem.com [benchchem.com]

- 22. gelest.com [gelest.com]

- 23. echemi.com [echemi.com]

- 24. cfmats.com [cfmats.com]

An In-depth Technical Guide to the Synthesis and Purification of Vinyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for vinyltriethoxysilane (VTES), a versatile organosilicon compound. The information presented is intended to equip researchers and professionals with a thorough understanding of the core methodologies, experimental protocols, and quantitative data associated with the production of high-purity VTES.

Introduction to this compound

This compound (CH₂=CHSi(OC₂H₅)₃) is a bifunctional molecule featuring a reactive vinyl group and three hydrolyzable ethoxy groups. This unique structure allows it to act as a crucial coupling agent, crosslinker, and surface modifier in a wide array of applications, including the manufacturing of cross-linked polyethylene (B3416737) (PEX) for wire and cable insulation, and as an adhesion promoter between organic polymers and inorganic substrates.[1]

Synthesis of this compound

There are two principal industrial methods for the synthesis of this compound: the alcoholysis of vinyltrichlorosilane and the hydrosilylation of acetylene (B1199291).

Alcoholysis of Vinyltrichlorosilane

This method involves the reaction of vinyltrichlorosilane with ethanol (B145695) to produce this compound and hydrogen chloride as a byproduct. The overall reaction is as follows:

CH₂=CHSiCl₃ + 3 C₂H₅OH → CH₂=CHSi(OC₂H₅)₃ + 3 HCl

This process is typically carried out in a multi-step procedure involving the initial synthesis of vinyltrichlorosilane, followed by its esterification with ethanol.

Workflow for Alcoholysis of Vinyltrichlorosilane

Caption: General workflow for the synthesis of this compound via alcoholysis.

Step 1: Synthesis of Vinyltrichlorosilane

-

In a high-temperature reactor, vinyl chloride and trichlorosilane are preheated and introduced.

-

The condensation reaction is carried out at a temperature range of 400-650 °C.[2]

-

The product, vinyltrichlorosilane, is continuously removed and condensed.

Step 2: Esterification of Vinyltrichlorosilane

-

The crude vinyltrichlorosilane is transferred to an esterification reactor.

-

Anhydrous ethanol is added dropwise to the reactor. A molar ratio of 1:3 (vinyltrichlorosilane to ethanol) is maintained.[2]

-

The reaction temperature is controlled between 10-40 °C under a vacuum of 550-700 mmHg.[2]

-

The byproduct, hydrogen chloride, is removed using a sour gas absorption unit.[2]

-

After the addition of ethanol is complete, the mixture is refluxed for 3-5 hours at 20-50 °C to ensure the reaction goes to completion.[2]

Hydrosilylation of Acetylene

This direct synthesis route involves the addition of triethoxysilane (B36694) to acetylene in the presence of a catalyst, typically a platinum-based complex like chloroplatinic acid (H₂PtCl₆) or rhodium complexes.[3] The reaction is as follows:

CH≡CH + HSi(OC₂H₅)₃ → CH₂=CHSi(OC₂H₅)₃

Reaction Pathway for Hydrosilylation of Acetylene

Caption: Simplified reaction pathway for the hydrosilylation of acetylene.

-

A reaction vessel is charged with triethoxysilane and a suitable solvent.

-

A catalytic amount of a platinum or rhodium complex is added. For example, Rh(acac)(CO)₂ can be an effective catalyst.[3]

-

The reactor is heated to the desired temperature, typically between 30-120 °C.

-

Acetylene gas is bubbled through the reaction mixture at a controlled flow rate.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants.

-

Upon completion, the crude product is subjected to purification.

Purification of this compound

The crude this compound obtained from either synthesis route requires purification to remove unreacted starting materials, byproducts, and residual catalyst. The primary purification methods are neutralization and fractional distillation.

Neutralization

For the alcoholysis route, the crude product is acidic due to the presence of residual hydrogen chloride. This acidity must be neutralized to prevent unwanted side reactions and corrosion.

-

The crude this compound is transferred to a neutralization vessel.

-

A neutralizing agent, such as 3-5% magnesium ethylate, is added.[2][4]

-

The mixture is heated to 70-90 °C and refluxed under atmospheric pressure for 3-4 hours.[2][4]

-

The pH of the solution is monitored and maintained in the range of 7-9.[2][4]

Fractional Distillation

Fractional distillation is employed to separate the this compound from components with different boiling points.[5][6]

-

The neutralized crude product is charged into a distillation flask equipped with a fractionating column.

-

The system is heated, and the temperature is carefully monitored.

-

Low-boiling impurities and any remaining solvent are collected as the first fraction.

-

The temperature is then raised to the boiling point of this compound (approximately 160-161 °C at atmospheric pressure), and the pure product is collected.[1]

-

For the alcoholysis product, the distillation is often performed under reduced pressure (e.g., 20-60 mmHg) at a temperature of 60-85 °C to prevent thermal decomposition.[2]

General Fractional Distillation Workflow

References

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1107852A - Process of preparing neutral vinyl triethoxyl silane - Google Patents [patents.google.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Purification [chem.rochester.edu]

Hydrolysis and condensation mechanism of Vinyltriethoxysilane.

An In-depth Technical Guide on the Hydrolysis and Condensation Mechanism of Vinyltriethoxysilane

Introduction

This compound (VTES), with the chemical formula (C₂H₅O)₃SiCH=CH₂, is a bifunctional organosilicon compound. It possesses a reactive vinyl group and three hydrolyzable ethoxy groups attached to the silicon atom.[1] This dual functionality allows it to act as an effective coupling agent, adhesion promoter, and crosslinking agent.[1][2] VTES is widely used to form durable bonds between organic polymers and inorganic materials such as glass fibers, minerals, and metals.[1][2] It is also a key monomer in the production of cross-linked polyethylene (B3416737) (PEX) for wire and cable insulation.[1][3] The performance of VTES in these applications is critically dependent on its hydrolysis and subsequent condensation reactions. This guide provides a detailed examination of the mechanisms, kinetics, and experimental protocols associated with these fundamental processes.

The Core Mechanism: A Two-Step Process

The conversion of this compound from a monomeric species to a cross-linked polysiloxane network proceeds through two primary, often simultaneous, reactions: hydrolysis and condensation.[4]

Hydrolysis: Formation of Silanols

In the first step, the ethoxy groups (Si-OC₂H₅) of VTES react with water in a stepwise manner to form reactive silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct.[3][5] Complete hydrolysis results in the formation of vinylsilanetriol.

Overall Hydrolysis Reaction: CH₂=CH-Si(OC₂H₅)₃ + 3H₂O ⇌ CH₂=CH-Si(OH)₃ + 3C₂H₅OH

The hydrolysis reaction is reversible, and the forward reaction is catalyzed by either an acid or a base.[6][7]

-

Acid-Catalyzed Mechanism: Under acidic conditions, a proton (H⁺) attacks the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). A water molecule then performs a nucleophilic attack on the silicon atom, followed by deprotonation to yield a silanol group.[6][7] Acidic conditions generally promote a rapid hydrolysis reaction while slowing down the subsequent condensation reactions.[8][9][10]

-

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom. This leads to the cleavage of the Si-OC₂H₅ bond and the formation of a silanolate anion, which is then protonated by water.[6][7] In basic media, the condensation reaction rate is significantly increased and can be faster than hydrolysis.[11][12]

In neutral conditions, the hydrolysis of VTES is an extremely slow process.[8][11] The presence of even small amounts of acid or base can increase the reaction rate by several orders of magnitude.[11]

Condensation: Formation of Siloxane Bonds

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bridges (Si-O-Si).[4] This process can occur through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[4]

-

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH[4]

This condensation process continues, leading to the formation of dimers, trimers (often cyclic), and larger oligomers, eventually resulting in a highly cross-linked three-dimensional polysiloxane network.[9][13] The rate of condensation is highly dependent on pH, with a minimum rate observed around pH 4 for trisilanols.[12]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are governed by several key factors:

-

pH: This is the most critical factor. Acidic conditions (pH 3-5) maximize the hydrolysis rate while minimizing the condensation rate, leading to stable hydrolyzed silane (B1218182) solutions.[10][11] Basic conditions accelerate both hydrolysis and condensation, often leading to rapid gelation.[6][11]

-

Water/Silane Ratio (r): The stoichiometric amount of water required for complete hydrolysis of VTES is an r-value of 3.0. However, the water concentration affects the reaction equilibrium and rates.[4]

-

Catalyst: The type and concentration of the acid or base catalyst significantly influence the reaction rates.[4]

-

Solvent: The reaction is often carried out in a co-solvent like ethanol or acetonitrile (B52724) to ensure miscibility of the reactants. The solvent can influence reaction kinetics through its polarity and ability to form hydrogen bonds.[11][14]

-

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates.[15]

-

Steric Hindrance: The bulkiness of the alkoxy group affects the reaction rate. For instance, under basic conditions, the hydrolysis of VTES is approximately 50 times slower than that of vinyltrimethoxysilane (B1682223) (VTMS) due to the greater steric hindrance of the ethoxy group compared to the methoxy (B1213986) group.[11]

Quantitative Data

The kinetics of silane hydrolysis and condensation are complex and often reported as apparent or pseudo-first-order rate constants. The following table summarizes available quantitative data for vinylalkoxysilanes.

| Silane | Condition | Solvent | Rate Constant (k) | Reference |

| VTES | Neutral | Water-Acetonitrile | 1.3 × 10⁻⁶ M⁻¹s⁻¹ | [11] |

| VTES & VTMS | Acidic or Basic | Water-Acetonitrile | Rate increases by up to 4 orders of magnitude compared to neutral | [11] |

Experimental Protocols

The study of VTES hydrolysis and condensation relies on various analytical techniques to monitor the chemical changes over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the kinetics of both hydrolysis and condensation.[16]

-

Methodology:

-

Prepare a solution of VTES in a suitable solvent system (e.g., an ethanol/water or acetonitrile/water mixture) within an NMR tube.[11][16] For kinetic studies, deuterated solvents can be used for the lock signal.[17]

-

Initiate the reaction by adding the catalyst (acid or base) or water.

-

Acquire spectra at regular time intervals to monitor the reaction progress.

-

¹H NMR: Track the disappearance of the quartet signal corresponding to the methylene (B1212753) protons (-O-CH₂-CH₃) of the ethoxy groups and the appearance of the quartet for ethanol's methylene protons. This allows for the calculation of the hydrolysis rate.[11][12]

-

²⁹Si NMR: This technique is ideal for observing the condensation process. Different silicon environments (monomer, dimer, trimer, etc.) give distinct chemical shifts, allowing for the identification and quantification of various hydrolyzed and condensed species (often denoted as T⁰, T¹, T², T³ structures).[16][17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to follow the structural changes by monitoring specific vibrational bands.

-

Methodology:

-

The reaction is initiated in a suitable vessel.

-

At specific time intervals, a small aliquot of the reacting solution is withdrawn and placed on an ATR (Attenuated Total Reflectance) crystal or in a transmission cell for analysis.[19][20]

-

Monitor the decrease in the intensity of bands corresponding to Si-O-C bonds and the increase in bands for Si-OH (silanol) and Si-O-Si (siloxane) groups.[19] This provides qualitative and semi-quantitative information about the progression of hydrolysis and condensation.

-

Gas Chromatography (GC)

GC is an effective method for quantifying the amount of ethanol produced during the hydrolysis reaction.

-

Methodology:

-

Set up the hydrolysis reaction in a thermostated vessel.

-

At predetermined times, extract an aliquot of the reaction mixture.

-

Inject the sample into a gas chromatograph equipped with a suitable column and detector (e.g., TCD or FID).[21]

-

Quantify the ethanol concentration by comparing its peak area to that of a pre-calibrated standard curve. This provides a direct measure of the extent of hydrolysis.[14]

-

Visualizations

Reaction Pathways

Caption: Acid-Catalyzed Hydrolysis & Condensation Pathway

Caption: Base-Catalyzed Hydrolysis & Condensation Pathway

Experimental Workflow

Caption: Experimental Workflow for NMR Analysis

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | [gelest.com]

- 3. medium.com [medium.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. afinitica.com [afinitica.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 18. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 19. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 20. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 21. scispace.com [scispace.com]

Spectroscopic Characterization of Vinyltriethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriethoxysilane (VTES) is a bifunctional organosilane possessing both a reactive vinyl group and hydrolyzable ethoxysilyl groups. This unique structure allows it to act as a versatile coupling agent, crosslinker, and surface modifier in a wide array of applications, including the synthesis of polymers, composites, and in surface functionalization. A thorough understanding of its molecular structure and purity is paramount for its effective application. This guide provides a detailed overview of the spectroscopic characterization of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering key data and experimental protocols for its identification and analysis.

Molecular Structure and Spectroscopic Correlation

The spectroscopic signatures of VTES can be directly correlated to its molecular structure, which consists of a central silicon atom bonded to a vinyl group (-CH=CH₂) and three ethoxy groups (-OCH₂CH₃).

Caption: Molecular structure of this compound (VTES).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of VTES exhibits characteristic absorption bands corresponding to its vinyl and ethoxy moieties.

Experimental Protocol: FTIR Analysis

Objective: To obtain the infrared spectrum of a neat liquid sample of this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal) or salt plates (NaCl or KBr)

-

This compound (liquid sample)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should show the characteristic absorption bands of VTES.

-

Cleaning: After analysis, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-soaked wipe.

Data Presentation: Characteristic FTIR Peaks of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3062 | C-H stretch | Vinyl (=CH₂) asymmetric stretching |

| ~2975 | C-H stretch | Methyl (-CH₃) asymmetric stretching |

| ~2928 | C-H stretch | Methylene (-CH₂) asymmetric stretching |

| ~2885 | C-H stretch | Methyl (-CH₃) symmetric stretching |

| ~1601 | C=C stretch | Vinyl (C=C) stretching |

| ~1445 | C-H bend | Methylene (-CH₂) scissoring |

| ~1410 | C-H bend | Vinyl (=CH₂) in-plane deformation |

| ~1392 | C-H bend | Methyl (-CH₃) umbrella deformation |

| ~1165, ~1080, ~960 | Si-O-C stretch | Asymmetric and symmetric stretching of Si-O-C |

| ~771 | Si-C stretch | Si-C stretching |

Note: The exact peak positions may vary slightly depending on the instrument and sampling conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the precise structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) as the solvent

-

Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

-

Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.

-

Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 - 5.9 (multiplet) | Multiplet | 1H | =CH- (Vinyl) |

| ~5.9 - 5.7 (multiplet) | Multiplet | 2H | =CH₂ (Vinyl) |

| ~3.83 | Quartet | 6H | -O-CH₂-CH₃ |

| ~1.22 | Triplet | 9H | -O-CH₂-CH₃ |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~136.5 | =CH₂ (Vinyl) |

| ~130.0 | =CH- (Vinyl) |

| ~58.5 | -O-CH₂-CH₃ |

| ~18.4 | -O-CH₂-CH₃ |

Note: Chemical shifts are reported in parts per million (ppm) relative to TMS. The exact values can vary slightly based on the solvent and instrument frequency.

Caption: Correlation of VTES structural components to NMR signals.

Conclusion

The spectroscopic techniques of FTIR and NMR provide a comprehensive and definitive characterization of this compound. FTIR is invaluable for the rapid identification of key functional groups, confirming the presence of the vinyl and ethoxy moieties. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, allowing for unambiguous identification and assessment of purity. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working with this versatile organosilane.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Vinyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyltriethoxysilane (VTES) is a bifunctional organosilane compound widely utilized as a coupling agent, crosslinking agent, and surface modifier in various industries. Its performance and the stability of the materials it is incorporated into are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathways and the analytical techniques used for its characterization. While specific quantitative thermal analysis data for pure VTES is not extensively available in public literature, this guide synthesizes information from safety data sheets, studies on analogous compounds, and research on materials containing VTES to provide a thorough understanding of its thermal decomposition.

Physical and Chemical Properties of this compound

This compound (VTES), with the chemical formula CH₂=CHSi(OC₂H₅)₃, is a colorless liquid with a characteristic odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 78-08-0 |

| Molecular Weight | 190.31 g/mol |

| Boiling Point | 160-161 °C |

| Flash Point | 34 °C |

| Density | 0.903 g/mL at 25 °C |

| Autoignition Temperature | 268 °C |

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter in its application, as it dictates the processing temperatures and long-term stability of the materials it is used in. The decomposition of VTES involves the cleavage of its ethoxy and vinyl groups.

Thermogravimetric Analysis (TGA)

| Functional Group | Decomposition Onset Temperature (°C) | Context |

| Ethoxy Groups | ~247 | VTES chemisorbed on γ-Al₂O₃ |

| Vinyl Groups | ~547 | VTES chemisorbed on γ-Al₂O₃ |

It is important to note that the decomposition temperatures of VTES in a composite material can be influenced by its interaction with the matrix and other components.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. A DSC analysis of pure VTES would be expected to show an endothermic peak corresponding to its boiling point (160-161 °C). At higher temperatures, exothermic events would be anticipated, corresponding to polymerization of the vinyl group and subsequent decomposition reactions. Specific DSC data for the decomposition of pure VTES is not prevalent in the available literature.

Decomposition Pathways and Products

The thermal decomposition of this compound is a complex process that can proceed through several pathways, influenced by factors such as temperature, atmosphere, and the presence of catalysts.

Hydrolysis and Condensation

In the presence of moisture, even at ambient temperatures, VTES can undergo hydrolysis of its ethoxy groups to form silanols. These silanols are reactive and can condense to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This process is fundamental to its role as a coupling agent.

Thermal Decomposition Pathways

At elevated temperatures, in the absence of moisture, VTES is expected to decompose through various mechanisms. Based on studies of analogous alkoxysilanes like tetraethoxysilane (TEOS), the following pathways are proposed:

-

β-Hydride Elimination: The ethoxy groups can decompose via a β-hydride elimination mechanism to yield ethylene (B1197577) and a silanol (B1196071) group. This is a common decomposition pathway for ethoxysilanes.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of Si-C, C-C, and C-O bonds can occur, leading to the formation of various radical species.

-

Vinyl Group Reactions: The vinyl group can undergo polymerization or be cleaved from the silicon atom.

The final decomposition products in an inert atmosphere are expected to be a mixture of gaseous compounds and a solid residue of silicon carbide or silicon oxycarbide. In the presence of oxygen, the final solid product is silicon dioxide.

Expected Decomposition Products

Based on the proposed decomposition pathways, the following products can be expected from the pyrolysis of this compound:

-

Gaseous Products: Ethanol, Ethylene, Water, Carbon Monoxide, Carbon Dioxide, and various low molecular weight hydrocarbons and organosilicon fragments.

-

Solid Residue: In an inert atmosphere, a silicon carbide (SiC) or silicon oxycarbide (SiOC) residue is likely. In an oxidizing atmosphere, the final residue will be silicon dioxide (SiO₂).

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a combination of analytical techniques is employed. The following sections outline detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of VTES by measuring its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of liquid VTES (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon for an inert atmosphere, or air for an oxidative atmosphere, at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature to obtain the TGA curve. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures and enthalpy changes associated with thermal events such as boiling, polymerization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal a small, accurately weighed amount of liquid VTES (typically 5-10 mg) in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample and reference from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Endothermic peaks (e.g., boiling) and exothermic peaks (e.g., polymerization, decomposition) are identified, and the corresponding temperatures and enthalpy changes are calculated.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of VTES.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of liquid VTES is loaded into a pyrolysis sample holder (e.g., a quartz tube or a metal ribbon).

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (helium). The pyrolysis products are swept into the GC injection port.

-

Gas Chromatography: The pyrolysis products are separated on a capillary column with a suitable temperature program.

-

Mass Spectrometry: The separated components are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.

-

-

Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the chemical structure of the compound.

Conclusion

Vinyltriethoxysilane: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of vinyltriethoxysilane (VTES) in a range of common organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly those working with silane (B1218182) coupling agents in material science, polymer chemistry, and drug delivery systems.

This compound, a bifunctional organosilane, is widely utilized to promote adhesion between organic polymers and inorganic substrates. Its solubility profile is a critical parameter for its effective application in various formulations. This guide summarizes its miscibility, outlines a general experimental protocol for solubility determination, and discusses the underlying chemical principles governing its behavior in solution.

Solubility Profile of this compound

This compound is widely reported to be miscible with a variety of common organic solvents.[1][2] Miscibility, in this context, implies that the substances will mix in all proportions to form a homogeneous solution. The high solubility in these organic solvents is attributed to the molecular structure of this compound, which contains both nonpolar (vinyl group) and moderately polar (ethoxy groups) moieties, allowing for favorable interactions with a range of solvent types. In contrast, it is insoluble in or decomposes in water.[2][3][4]

Below is a summary of the reported miscibility of this compound in various organic solvents.

| Organic Solvent | Chemical Formula | Polarity | Miscibility with this compound |

| Ethanol (B145695) | C₂H₅OH | Polar | Miscible[2] |

| Acetone (B3395972) | CH₃COCH₃ | Polar Aprotic | Miscible[2] |

| Toluene (B28343) | C₇H₈ | Nonpolar | Miscible |

| Methanol | CH₃OH | Polar | Miscible |

| Isopropanol | C₃H₈O | Polar | Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible |

| Chloroform | CHCl₃ | Moderately Polar | Miscible |

Experimental Protocol for Determining Liquid-Liquid Miscibility

While specific quantitative solubility data for this compound is not extensively published, a general experimental protocol can be followed to determine the miscibility of two liquids. This method is based on visual observation of phase separation.

Objective: To determine if this compound is miscible with a given organic solvent at various concentrations.

Materials:

-

This compound (VTES)

-

Organic solvent to be tested

-

Graduated cylinders or volumetric pipettes

-

A series of clean, dry test tubes or vials with stoppers

-

Vortex mixer or shaker

-

Controlled temperature environment (e.g., water bath), if temperature effects are to be studied

Procedure:

-

Preparation of Mixtures:

-

Label a series of test tubes with the intended volume percentages of VTES and the solvent (e.g., 10% VTES, 25% VTES, 50% VTES, 75% VTES, 90% VTES).

-

Using calibrated pipettes or graduated cylinders, carefully measure the required volumes of VTES and the organic solvent into the corresponding test tubes to achieve a total volume of 10 mL for each mixture.

-

-

Mixing:

-

Securely stopper each test tube.

-

Thoroughly mix the contents of each tube using a vortex mixer or by vigorous shaking for a predetermined amount of time (e.g., 1-2 minutes) to ensure intimate contact between the two liquids.

-

-

Observation:

-

Allow the mixtures to stand undisturbed for a sufficient period (e.g., 24 hours) at a controlled temperature.

-

Visually inspect each test tube for any signs of phase separation. A single, clear, and homogeneous liquid indicates miscibility at that concentration. The presence of two distinct layers, cloudiness (emulsion), or droplets indicates immiscibility or partial solubility.

-

-

Data Recording:

-

Record the observations for each concentration in a tabular format. Note whether the mixture is "Miscible" or "Immiscible."

-

Interpretation of Results: If all tested proportions result in a single homogeneous phase, the two liquids are considered miscible. If phase separation is observed at any concentration, they are immiscible or partially miscible.

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of the solubility of this compound in organic solvents. The key factors include:

-

Polarity: this compound possesses both a nonpolar vinyl group and three ethoxy groups which introduce some polarity through the oxygen atoms and their lone pairs of electrons. This dual character allows it to be miscible with both nonpolar solvents (like toluene and hexane) through van der Waals forces, and with polar aprotic (like acetone and ethyl acetate) and polar protic solvents (like ethanol and methanol) through dipole-dipole interactions and hydrogen bonding with the solvent.[5]

-

Molecular Size and Shape: The relatively small size and simple structure of this compound allow it to fit easily into the solvent matrix without significant disruption of the solvent-solvent interactions.

-

Temperature: For most liquid-liquid mixtures, miscibility can be temperature-dependent. While not extensively documented for this compound, it is a factor that can be investigated using the protocol described above at different temperatures.

Logical Relationship of Solubility

The following diagram illustrates the general relationship between the properties of this compound and its solubility in different types of organic solvents.

Caption: Solubility of this compound.

References

Role of Vinyltriethoxysilane as a silane coupling agent.

An In-depth Technical Guide to Vinyltriethoxysilane as a Silane (B1218182) Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VTES) is a bifunctional organosilicon compound with the chemical formula CH₂=CHSi(OC₂H₅)₃.[1] It is a versatile silane coupling agent widely utilized to improve the adhesion between organic polymers and inorganic substrates.[2][3] Its dual reactivity, stemming from the presence of a vinyl group and hydrolyzable ethoxy groups, allows it to act as a molecular bridge at the interface, thereby enhancing the mechanical, thermal, and chemical properties of composite materials, coatings, and adhesives.[4][5] This technical guide provides a comprehensive overview of the core principles of VTES as a coupling agent, including its mechanism of action, applications, quantitative performance data, and detailed experimental protocols.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈O₃Si | [1] |

| Molecular Weight | 190.31 g/mol | [1] |

| Appearance | Colorless transparent liquid | [3][4] |

| Density | 0.903 g/cm³ at 25°C | [1] |

| Boiling Point | 160-161 °C | [1] |

| CAS Number | 78-08-0 | [4] |

Mechanism of Action

The efficacy of this compound as a coupling agent lies in its ability to form stable covalent bonds with both inorganic and organic materials. This process occurs in two primary steps: hydrolysis and condensation, followed by reaction with the polymer matrix.

-

Hydrolysis: The three ethoxy groups (-OC₂H₅) on the silicon atom are hydrolyzable in the presence of water, often catalyzed by an acid or base, to form reactive silanol (B1196071) groups (-Si-OH).[6][7]

-

Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials (e.g., glass, silica, metals) to form stable siloxane bonds (Si-O-Substrate).[6][8] Alternatively, they can self-condense to form a polysiloxane network on the substrate surface.[9]

-

Organic Reaction: The vinyl group (-CH=CH₂) of VTES is available to react with the organic polymer matrix through various mechanisms, such as free-radical polymerization or grafting.[10][11] This creates a strong covalent link between the polymer and the silane-modified inorganic surface.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. polysciences.com [polysciences.com]

- 3. This compound | CAS 78-08-0 | Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters [powerchemical.net]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. medium.com [medium.com]

- 11. fujc.pp.ua [fujc.pp.ua]

Vinyltriethoxysilane: A Comprehensive Technical Guide for Polymer Composite Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of vinyltriethoxysilane (VTES) as a critical coupling agent in the formulation of advanced polymer composites. This document details the fundamental chemistry, mechanisms of action, and practical applications of VTES, with a focus on enhancing the performance of polymer systems. Detailed experimental protocols, quantitative data on performance improvements, and visual diagrams of key processes are provided to support researchers and professionals in leveraging this versatile organosilane.

Introduction to this compound (VTES)

This compound (VTES), with the chemical formula CH₂=CHSi(OC₂H₅)₃, is a bifunctional organosilane that serves as a vital coupling agent, crosslinking agent, and surface modifier in a wide array of polymer composite applications.[1] Its unique molecular structure, featuring a reactive vinyl group and three hydrolyzable ethoxy groups, allows it to form a stable bridge between inorganic fillers and organic polymer matrices.[2] This dual reactivity is the cornerstone of its ability to significantly enhance the mechanical, thermal, and moisture resistance properties of composite materials.[3][4]

VTES is a colorless to yellowish liquid with a characteristic odor.[3] It is soluble in many common organic solvents, such as alcohols, ketones, and hydrocarbons, and it readily hydrolyzes in the presence of water.[3] Key physical and chemical properties of VTES are summarized in the table below.

| Property | Value |

| CAS Number | 78-08-0[3] |

| Molecular Weight | 190.31 g/mol [5] |

| Boiling Point | 160-161 °C[6] |

| Density (at 25°C) | 0.903 g/cm³[6] |

| Refractive Index (at 20°C) | 1.3960[6] |

Mechanism of Action

The efficacy of this compound as a coupling agent stems from a two-stage reaction mechanism: hydrolysis and condensation, followed by reaction with the polymer matrix. This process creates a robust covalent linkage at the filler-polymer interface.[7][8]

Hydrolysis and Condensation

In the presence of water, the three ethoxy groups (-OC₂H₅) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by a change in pH. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as glass fibers, silica (B1680970), and metal oxides, forming stable siloxane bonds (Si-O-Filler).[7][8] The silanols can also self-condense to form a polysiloxane network on the filler surface.[9]

Caption: Hydrolysis of VTES and condensation on an inorganic filler surface.

Polymer Matrix Interaction

The vinyl group (-CH=CH₂) of the VTES molecule, now anchored to the filler surface, is available to react with the surrounding polymer matrix.[7] This can occur through several mechanisms depending on the polymer system:

-

Copolymerization: In thermosetting resins like polyesters and epoxies, or during the free-radical polymerization of thermoplastics like polyethylene (B3416737), the vinyl group can copolymerize directly with the polymer chains.[10]

-

Grafting: The vinyl group can be grafted onto the polymer backbone, creating a strong covalent bond.[1]

This chemical integration of the filler into the polymer matrix via the VTES "bridge" allows for efficient stress transfer from the polymer to the reinforcing filler, leading to significant improvements in the composite's mechanical properties.[4]

Caption: Interaction of VTES-treated filler with the polymer matrix.

Impact on Polymer Composite Properties

The incorporation of this compound as a coupling agent leads to marked improvements in the mechanical and thermal properties of polymer composites.

Mechanical Properties

The enhanced interfacial adhesion provided by VTES results in significant increases in tensile strength, flexural modulus, and impact strength. The improved stress transfer between the polymer matrix and the filler is the primary reason for these enhancements.

Table 1: Effect of VTES-Functionalized Graphene Oxide (VGO) on the Mechanical Properties of PMMA Nanocomposites [7]

| VGO Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 (Neat PMMA) | 35.8 | 1.23 | 3.5 |

| 0.2 | 48.2 | 1.65 | 2.8 |

| 0.4 | 56.5 | 1.98 | 2.5 |

| 0.8 | 68.7 | 2.40 | 2.1 |

| 1.0 | 62.4 | 2.15 | 1.8 |

| 2.0 | 55.1 | 1.87 | 1.5 |

| 3.0 | 49.6 | 1.72 | 1.2 |

Data synthesized from a study on PMMA/VGO nanocomposites. The optimal loading of VGO was found to be 0.8 wt%, beyond which agglomeration of the filler led to a decrease in mechanical properties.[7]

Table 2: Effect of VTES-Treated Calcium Silicate on the Mechanical Properties of HDPE Composites [3]

| Filler Content (phr) | Yield Stress (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Neat HDPE) | 21.9 | 24.5 | 850 |

| 2.5 | 23.4 | 26.2 | 756 |

| 5.0 | 23.9 | 26.8 | 580 |

| 7.5 | 24.2 | 27.3 | 425 |

| 10.0 | 24.5 | 27.6 | 334 |

Data synthesized from a study on HDPE composites with VTES-treated calcium silicate.[3]

Thermal Properties

VTES treatment can also lead to improved thermal stability of polymer composites. The enhanced adhesion restricts the mobility of polymer chains at the filler interface, and the presence of the siloxane network can contribute to increased thermal degradation temperatures.

Table 3: Effect of VTES-Functionalized Graphene Oxide (VGO) on the Thermal Stability of PMMA Nanocomposites [7]

| VGO Content (wt%) | Temperature at 5% Weight Loss (°C) |

| 0 (Neat PMMA) | 285.5 |

| 0.2 | 296.7 |

| 0.8 | 309.2 |

| 3.0 | 319.5 |

Data synthesized from a study on PMMA/VGO nanocomposites, demonstrating increased thermal stability with higher VGO content.[7]

Table 4: Thermal Properties of Polypropylene/Clay Nanocomposites with Silane-Grafted PP (PP-g-Si) Compatibilizer [1][8]

| Clay Content (wt%) | Crystallization Temp. (Tc) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Tmax) (°C) |

| 0 (PP/PP-g-Si) | 122.8 | 167.9 | 405.6 |

| 3 | 124.5 | 168.1 | 448.9 |

| 5 | 125.1 | 168.3 | 459.2 |

| 8 | 125.8 | 168.5 | 463.6 |

Data synthesized from a study on polypropylene/clay nanocomposites, showing that the silane-grafted compatibilizer improves thermal properties with increasing clay content.[1][8]

Experimental Protocols

Synthesis of this compound (VTES)

A common industrial synthesis method involves the esterification of vinyltrichlorosilane with ethanol (B145695).[11]

Materials:

-

Vinyltrichlorosilane (VTCS)

-

Anhydrous Ethanol

-

Neutralizing agent (e.g., magnesium ethylate)[3]

Procedure:

-

Charge a reaction vessel with vinyltrichlorosilane.

-

Slowly add anhydrous ethanol to the reactor in a 1:3 molar ratio (VTCS:Ethanol) while maintaining the temperature between 10-40°C. A vacuum is typically applied to remove the hydrogen chloride byproduct.[3]

-

After the addition of ethanol is complete, continue to stir the mixture until the reaction is complete.

-

The crude product is then neutralized to remove residual acid. For instance, 3-5% magnesium ethylate can be added, and the mixture is refluxed at 70-90°C for 3-4 hours until a pH of 7-9 is achieved.[3]

-

The final product is purified by fractional distillation to obtain high-purity this compound.

Surface Treatment of Inorganic Fillers (e.g., Silica)

This protocol describes a general procedure for the surface modification of silica nanoparticles with VTES.[6]

Materials:

-

Silica nanoparticles

-

This compound (VTES)

Procedure:

-

Dry the silica nanoparticles in an oven to remove any adsorbed moisture.

-

Disperse the dried silica nanoparticles in toluene using sonication for approximately 30 minutes to create a uniform suspension.

-

Add this compound to the silica suspension. A common weight ratio is twice the weight of the silica.

-

Stir the mixture magnetically at room temperature until the suspension becomes clear, which typically takes around 3 hours.[6]

-

The surface-modified silica can be recovered by centrifugation or filtration, followed by washing with toluene to remove any unreacted VTES.

-

Dry the treated silica nanoparticles in a vacuum oven.

Fabrication of Polymer Composites

4.3.1. Melt Blending for Thermoplastics (e.g., Polyethylene)

This protocol outlines a general procedure for preparing VTES-treated filler/polyethylene composites via melt blending.[12][13]

Materials:

-

Polyethylene (PE) pellets

-

VTES-treated filler

-

Twin-screw extruder

-

Injection molder or compression molder

Procedure:

-

Dry the polyethylene pellets and the VTES-treated filler in a vacuum oven to remove moisture.

-

Pre-mix the PE pellets and the treated filler at the desired weight ratio.

-

Feed the mixture into a twin-screw extruder. The extruder melts, mixes, and homogenizes the components. Typical processing temperatures for PE are in the range of 160-200°C.

-

The extruded composite strand is then cooled and pelletized.

-

The composite pellets can then be used in subsequent processing steps, such as injection molding or compression molding, to produce test specimens or final parts.

4.3.2. In-Situ Polymerization for Thermosets (e.g., Epoxy)

This protocol describes a general procedure for fabricating an epoxy composite with VTES-treated fillers.[9][14]

Materials:

-

Epoxy resin

-

Curing agent (hardener)

-

VTES-treated filler

-

Mechanical stirrer

-

Vacuum oven

-

Mold

Procedure:

-

Disperse the desired amount of VTES-treated filler into the epoxy resin using a mechanical stirrer or sonicator until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Add the stoichiometric amount of curing agent to the epoxy-filler mixture and stir thoroughly.

-

Pour the final mixture into a pre-heated mold.

-

Cure the composite in an oven according to the recommended curing cycle for the specific epoxy system.

-

After curing, allow the composite to cool to room temperature before demolding.

Caption: General experimental workflow for fabricating polymer composites with VTES.

Conclusion